molecular formula C11H18N2O2 B10975984 N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide

Cat. No.: B10975984
M. Wt: 210.27 g/mol
InChI Key: YDBVSMZANHLVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Similar structure but with a methacrylamide group instead of a furan ring.

    N,N-dimethylaminopropylamine: Lacks the furan ring and carboxamide group, making it less complex.

    2-methylfuran-3-carboxylic acid: Contains the furan ring and carboxylic acid group but lacks the dimethylamino propyl chain.

Uniqueness

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the dimethylamino propyl chain allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C11H18N2O2/c1-9-10(5-8-15-9)11(14)12-6-4-7-13(2)3/h5,8H,4,6-7H2,1-3H3,(H,12,14)

InChI Key

YDBVSMZANHLVBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.